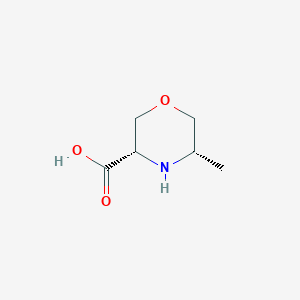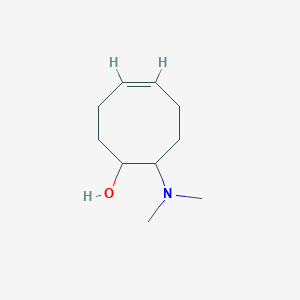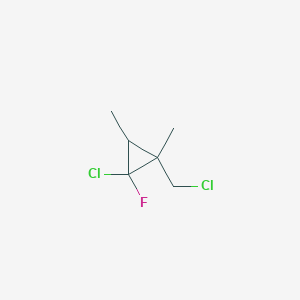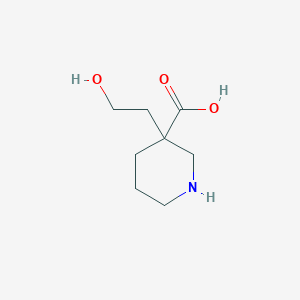![molecular formula C7H16N2O B13237535 2-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13237535.png)
2-methyl-N-[2-(methylamino)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(methylamino)ethyl]propanamide is a chemical compound with the molecular formula C7H16N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group attached to the nitrogen atom and a propanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(methylamino)ethyl]propanamide typically involves the reaction of 2-methylpropanamide with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[2-(methylamino)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. The choice of reagents and conditions depends on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.
Applications De Recherche Scientifique
2-methyl-N-[2-(methylamino)ethyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[2-(methylamino)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the target pathway.
Comparaison Avec Des Composés Similaires
2-methyl-N-[2-(methylamino)ethyl]propanamide can be compared with other similar compounds, such as:
Propanamide, 2-methyl-: This compound has a similar structure but lacks the methylamino group.
Ethanol, 2-(methylamino)-: This compound has a similar functional group but a different backbone structure.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-methyl-N-[2-(methylamino)ethyl]propanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2)7(10)9-5-4-8-3/h6,8H,4-5H2,1-3H3,(H,9,10) |
Clé InChI |
DGOQYVFBDLQXJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13237471.png)
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237474.png)



![5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)



![5-Fluorospiro[2.5]octan-6-amine](/img/structure/B13237523.png)


![[(2-Methylpropyl)sulfamoyl]amine](/img/structure/B13237533.png)
